molecular formula C22H30ClN5O5 B12721059 (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate CAS No. 85030-24-6

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate

Cat. No.: B12721059
CAS No.: 85030-24-6
M. Wt: 480.0 g/mol
InChI Key: JEGYQKQNBGMCBX-UHFFFAOYSA-M
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Description

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries. The compound is characterized by its azo group, which is responsible for its chromophoric properties, making it useful in creating vivid and stable colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction of the nitro group can yield amines, which can further react to form other derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction processes and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted azo compounds, amines, and other derivatives that retain the chromophoric properties of the original compound.

Scientific Research Applications

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible isomerization between trans and cis forms under light exposure. This property is utilized in various applications, such as photochromic materials. The molecular targets and pathways involved include interactions with light and other chemical species, leading to changes in the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    Disperse Red 13: Another azo dye with similar chromophoric properties but different substituents.

    Disperse Brown 1: A related compound used in the textile industry with different color properties due to its distinct substituents.

Uniqueness

(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)(2-hydroxyethyl)dimethylammonium acetate is unique due to its specific combination of substituents, which confer distinct color properties and reactivity. Its ability to undergo various chemical reactions while retaining its chromophoric properties makes it particularly valuable in industrial and research applications.

Properties

CAS No.

85030-24-6

Molecular Formula

C22H30ClN5O5

Molecular Weight

480.0 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxyethyl)-dimethylazanium;acetate

InChI

InChI=1S/C20H27ClN5O3.C2H4O2/c1-4-24(11-12-26(2,3)13-14-27)17-7-5-16(6-8-17)22-23-20-10-9-18(25(28)29)15-19(20)21;1-2(3)4/h5-10,15,27H,4,11-14H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

JEGYQKQNBGMCBX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-]

Origin of Product

United States

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